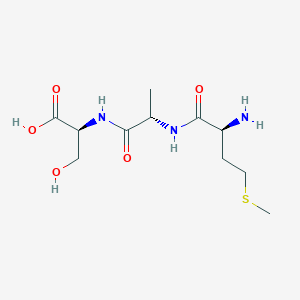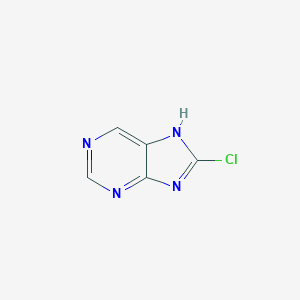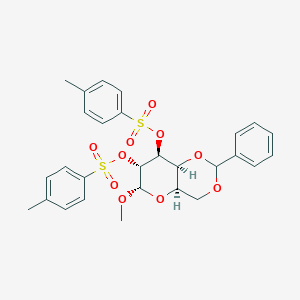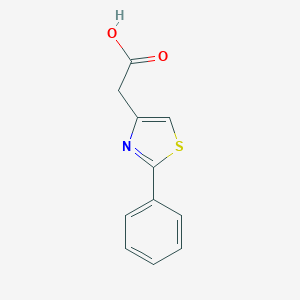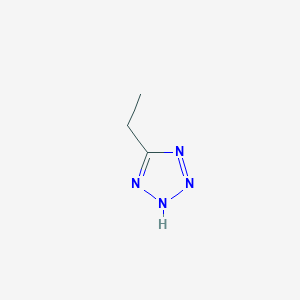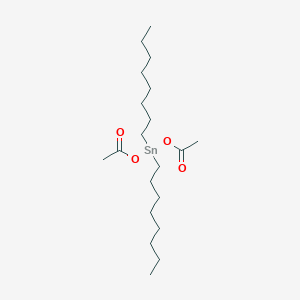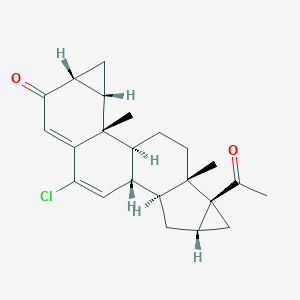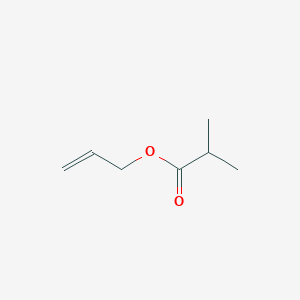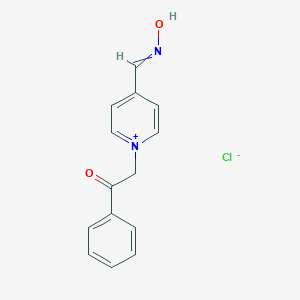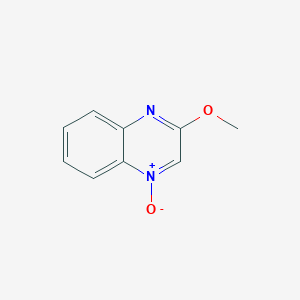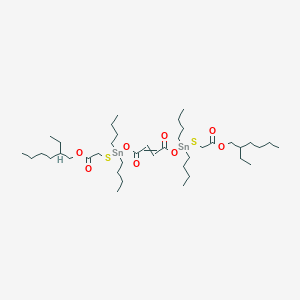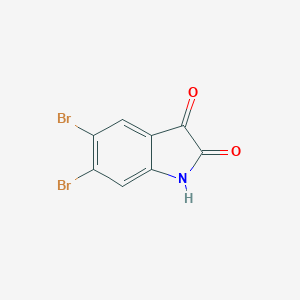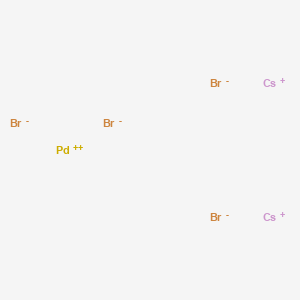
Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladate(2-), tetrabromo-, dicesium, (SP-4-1)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a type of palladium complex that has been synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is not fully understood, but it is believed to involve the coordination of the palladium atom with the ligand. This coordination leads to the formation of a stable complex that can act as a catalyst for various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)-. However, studies have shown that this compound is relatively stable and does not decompose easily. It is also highly soluble in organic solvents, which makes it an ideal candidate for certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its stability and solubility in organic solvents. This makes it an ideal candidate for certain lab experiments. However, this compound is also relatively expensive and may not be readily available in some labs. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its behavior in certain reactions.
Zukünftige Richtungen
There are several future directions for the study of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)-. One of the primary areas of focus is the development of new palladium complexes with improved catalytic properties. Additionally, researchers are interested in studying the mechanism of action of this compound in more detail to gain a better understanding of its behavior in various reactions. Finally, there is a growing interest in the use of palladium complexes in the field of medicine, and Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- may have potential applications in this area.
Synthesemethoden
The synthesis of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- involves the reaction of palladium(II) acetate with cesium bromide in the presence of a specific ligand. This ligand is known as 3,3'-bis(2,4,6-trimethylphenyl)-1,1'-dimethylbenzimidazol-2,2'-diylidene (SIMes). The reaction takes place in a solvent such as acetonitrile or dimethylformamide (DMF) at a specific temperature and pressure. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in catalysis. Palladium complexes are known to catalyze a wide range of reactions, and the unique properties of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- make it an ideal catalyst for certain reactions. This compound has also been studied for its potential use in organic synthesis and as a precursor for the preparation of other palladium complexes.
Eigenschaften
CAS-Nummer |
15654-54-3 |
|---|---|
Produktname |
Palladate(2-), tetrabromo-, dicesium, (SP-4-1)- |
Molekularformel |
Br4Cs2Pd |
Molekulargewicht |
691.8 g/mol |
IUPAC-Name |
dicesium;palladium(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI-Schlüssel |
UADJEWJCMCPEMS-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Pd+2].[Cs+].[Cs+] |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Br-].[Pd+2].[Cs+].[Cs+] |
Andere CAS-Nummern |
15654-54-3 |
Synonyme |
dicesium tetrabromopalladate(2-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




